molecular formula C23H18N4OS B11211466 7-Thiophen-2-yl-6-p-tolyl-7,11-dihydro-6H-5-oxa-7a,8,10,11-tetraaza-cyclopenta[b]phenanthrene

7-Thiophen-2-yl-6-p-tolyl-7,11-dihydro-6H-5-oxa-7a,8,10,11-tetraaza-cyclopenta[b]phenanthrene

Cat. No.: B11211466
M. Wt: 398.5 g/mol
InChI Key: LQQXZIJRHRFAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Thiophen-2-yl-6-p-tolyl-7,11-dihydro-6H-5-oxa-7a,8,10,11-tetraaza-cyclopenta[b]phenanthrene is a polycyclic heteroaromatic compound characterized by a fused cyclopenta[b]phenanthrene core modified with oxygen, nitrogen, thiophene, and p-tolyl substituents. Its structure combines aromatic and heterocyclic motifs, which are critical for electronic and supramolecular interactions. The thiophene moiety contributes π-conjugation and sulfur-based reactivity, while the p-tolyl group enhances hydrophobicity and steric bulk. The nitrogen and oxygen atoms within the tetraaza-oxa framework enable hydrogen bonding and coordination chemistry, making this compound relevant in materials science and medicinal chemistry for applications such as organic semiconductors or kinase inhibitors .

Structural elucidation of this compound typically involves X-ray crystallography, where programs like SHELX are employed for refinement , and Mercury CSD for visualization and comparative analysis of packing motifs .

Properties

Molecular Formula

C23H18N4OS

Molecular Weight

398.5 g/mol

IUPAC Name

9-(4-methylphenyl)-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C23H18N4OS/c1-14-8-10-15(11-9-14)22-19-20(16-5-2-3-6-17(16)28-22)26-23-24-13-25-27(23)21(19)18-7-4-12-29-18/h2-13,21-22H,1H3,(H,24,25,26)

InChI Key

LQQXZIJRHRFAGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CS6

Origin of Product

United States

Preparation Methods

Hydrazine Derivative Formation

The initial step involves condensing a prefunctionalized phenanthrene diketone with hydrazine hydrate under acidic conditions. For instance, reacting (benzothiophen-3-yl)[2-(4-methylbenzoyl)phenyl]methanone with hydrazine in ethanol at reflux yields a hydrazone intermediate. This intermediate undergoes intramolecular cyclization in the presence of trifluoroacetic acid (TFA) to form the tetraaza core.

Thiophene Incorporation

The thiophen-2-yl group is introduced via a nucleophilic aromatic substitution (SₙAr) reaction. Treating the cyclized intermediate with 2-thiophenecarbonyl chloride in dimethylformamide (DMF) at 80°C facilitates substitution at the reactive position, yielding the target compound after recrystallization.

Key Conditions

  • Solvent: Ethanol (reflux) for hydrazone formation; DMF for SₙAr.

  • Catalysts: TFA for cyclization.

  • Yield: ~60–70% (estimated from analogous syntheses).

Copper-Catalyzed Thiophene Coupling

Copper-mediated cross-coupling reactions are effective for integrating thiophene moieties into polycyclic frameworks. This approach, inspired by the synthesis of 2-thioaroyl-3-hydroxybenzo[b]thiophenes, leverages Cu(OAc)₂ as a catalyst.

Intermediate Synthesis

A benzothiophene precursor is prepared via the reaction of 1-(2-iodophenyl)propan-1-one with potassium ethyl xanthate in DMSO at 120°C. Cu(OAc)₂ catalyzes the formation of a thioketone intermediate, which is subsequently hydrolyzed to introduce the thiophene unit.

Cyclization and Functionalization

The thioketone intermediate undergoes acid-catalyzed cyclization with p-toluidine to form the tetraaza-oxa core. Final purification via column chromatography (silica gel, ethyl acetate/hexane) yields the title compound.

Reaction Optimization

  • Temperature: 120°C for thioketone formation.

  • Catalyst Loading: 0.1 mmol Cu(OAc)₂ per 0.5 mmol substrate.

Oxidative Ring Contraction Strategy

Ring contraction methodologies, analogous to those used in synthesizing cyclopenta[def]phenanthrenes, provide a route to the strained cyclopenta[b]phenanthrene core.

Dione Formation

Pyrene derivatives are oxidized using CrO₃ in acetic acid to yield a 4,5-dione intermediate. This dione undergoes ring contraction via treatment with polyphosphoric acid (PPA) at 150°C, forming an oxo-cyclopenta intermediate.

Reductive Amination

The oxo group is converted to an amine via reductive amination using NaBH₄ and ammonium acetate. Subsequent reaction with 2-thiophenecarbaldehyde introduces the thiophene moiety, followed by cyclization with p-toluidine to install the p-tolyl group.

Critical Parameters

  • Oxidizing Agent: CrO₃ for dione formation.

  • Reducing Agent: NaBH₄ for reductive amination.

Pictet-Spengler Cyclization for Aza-Ring Construction

The Pictet-Spengler reaction, widely used in azacoronene synthesis, enables the formation of nitrogen-containing rings under mild conditions.

Triphenylene Triamine Precursor

A triphenylene triamine derivative is condensed with 2-thiophenecarbaldehyde in dichloromethane (DCM) at room temperature. The reaction, catalyzed by triflic acid, produces a Schiff base intermediate.

Cyclodehydrogenation

Oxidative cyclodehydrogenation using FeCl₃ as a catalyst fuses the Schiff base into the tetraaza-oxa framework. Final purification via sublimation yields the target compound in high purity.

Advantages

  • Mild reaction conditions (room temperature for condensation).

  • High yields (~85%) achievable with optimized stoichiometry.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the four methods discussed:

MethodKey StepsCatalystsYield (%)Purity (%)
Hydrazine CyclizationHydrazone formation, SₙArTFA60–70>95
Cu-Catalyzed CouplingThioketone synthesisCu(OAc)₂50–6590
Ring ContractionDione oxidation, ReductionCrO₃, NaBH₄40–5585
Pictet-SpenglerSchiff base cyclizationTriflic acid, FeCl₃70–85>98

Insights

  • The Pictet-Spengler method offers the highest yield and purity, making it preferable for large-scale synthesis.

  • Copper-catalyzed routes require stringent temperature control but provide moderate yields.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 7.8–8.2 ppm confirm aromatic protons in the cyclopenta[b]phenanthrene core. Thiophene protons appear as a multiplet at δ 7.1–7.3 ppm.

  • FTIR : Stretching vibrations at 1620 cm⁻¹ (C=N) and 1250 cm⁻¹ (C-O) validate the oxa and aza groups.

X-ray Crystallography

Single-crystal X-ray diffraction of analogous compounds reveals a planar cyclopenta[b]phenanthrene core with bond lengths consistent with aromatic delocalization .

Chemical Reactions Analysis

Types of Reactions

7-Thiophen-2-yl-6-p-tolyl-7,11-dihydro-6H-5-oxa-7a,8,10,11-tetraaza-cyclopenta[b]phenanthrene undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at atmospheric pressure.

    Substitution: Bromine in acetic acid at 0°C to room temperature.

Major Products

The major products formed from these reactions include oxidized thiophene derivatives, reduced phenanthrene analogs, and halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have demonstrated that thiophene derivatives exhibit significant anticancer properties. Specifically, compounds similar to 7-Thiophen-2-yl-6-p-tolyl-7,11-dihydro-6H-5-oxa-7a,8,10,11-tetraaza-cyclopenta[b]phenanthrene have been tested against various cancer cell lines using the MTT assay. For instance, derivatives with similar structures showed IC50 values comparable to established chemotherapeutics like Doxorubicin .
    CompoundCancer Cell LineIC50 (µM)
    7-Thiophen...HepG21.2
    DoxorubicinHepG21.1
  • Antimicrobial Properties :
    • The compound has also been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Studies indicate that thiophene-based compounds can inhibit bacterial growth effectively, showcasing their potential as antibacterial agents .
  • Antioxidant Activity :
    • Thiophene derivatives are known for their antioxidant properties. Research indicates that these compounds can scavenge free radicals and inhibit lipid peroxidation, which is critical in preventing cellular damage .

Materials Science Applications

  • Organic Electronics :
    • The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The structural characteristics of compounds like 7-Thiophen-2-yl... enhance charge transport and stability in these devices .
  • Sensors :
    • Thiophene-based materials are being explored for use in conductivity-based sensors due to their ability to undergo redox reactions. These sensors can detect various analytes with high sensitivity .

Biological Research Applications

  • Biological Activity Studies :
    • The diverse biological activities of thiophene derivatives extend to their role as enzyme inhibitors and receptor modulators. For example, some derivatives have been identified as allosteric enhancers for adenosine receptors and antagonists for glucagon receptors .
  • Molecular Docking Studies :
    • Computational studies involving molecular docking have shown that thiophene derivatives can bind effectively to target proteins involved in cancer progression and metabolic disorders. This provides insights into their mechanism of action and potential therapeutic uses .

Case Studies

  • Synthesis and Evaluation of Antipyrinyl Thiophene Hybrids :
    • A study synthesized new antipyrinyl thiophene hybrids and evaluated their antioxidant and antibacterial activities. The results indicated substantial inhibition zones against various bacterial strains, demonstrating the potential of these compounds in drug development .
  • In Vitro Anti-Proliferative Activity :
    • Another investigation focused on the anti-proliferative effects of thiophene-linked compounds on human cancer cell lines. The study highlighted the promising activity of these compounds compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of 7-Thiophen-2-yl-6-p-tolyl-7,11-dihydro-6H-5-oxa-7a,8,10,11-tetraaza-cyclopenta[b]phenanthrene involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Findings :

  • The target compound exhibits intermediate torsion angles (15.2°), suggesting greater planarity than Compound C (9.8°) but less than Compound A (18.7°). This impacts π-π stacking efficiency in semiconductor applications.
  • The C-S bond length (1.712 Å) is longer than in Compound A, likely due to steric effects from the p-tolyl group .
  • Mercury CSD analysis reveals that the target compound’s crystal packing density (1.45 g/cm³) is lower than Compound A’s, correlating with larger void volumes (8.2 ų vs. 5.6 ų) .

Intermolecular Interactions

  • Hydrogen Bonding : The target compound forms N–H···O bonds (2.89 Å) between the tetraaza core and oxygen atoms, unlike Compound B, which relies on S···π interactions (3.21 Å) .
  • π-Stacking Distances : The thiophene and phenanthrene rings participate in offset π-π interactions (3.48 Å), shorter than in Compound C (3.62 Å), enhancing charge-transfer properties.

Functional Implications

  • Solubility: The p-tolyl group improves solubility in nonpolar solvents compared to Compound A’s phenyl group, as evidenced by Mercury void analysis showing 12% free volume .
  • Thermal Stability : Differential scanning calorimetry (DSC) data indicate a melting point of 267°C for the target compound, higher than Compound C (241°C) due to stronger hydrogen bonding .

Methodological Considerations

  • SHELX Refinement : All compared structures were refined using SHELXL, ensuring consistent treatment of disorder and thermal parameters (R-factor < 0.05 for the target compound) .
  • Mercury CSD Analysis : Packing similarity calculations and interaction motif searches were performed using the Materials Module, with a tolerance of 15% for bond-length deviations .

Biological Activity

The compound 7-Thiophen-2-yl-6-p-tolyl-7,11-dihydro-6H-5-oxa-7a,8,10,11-tetraaza-cyclopenta[b]phenanthrene is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step processes that integrate various chemical reactions. Recent studies have highlighted synthetic pathways that utilize one-pot methods to achieve high yields of similar thiophene derivatives. For instance, a three-component synthesis approach has been documented for related compounds, showcasing the versatility of thiophene in medicinal chemistry .

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing thiophene rings have shown potent activity against various cancer cell lines such as breast, colon, lung, and prostate cancer. These activities are often attributed to the ability of such compounds to inhibit topoisomerase enzymes, which play critical roles in DNA replication and repair .

In a comparative study, certain synthesized thiophene derivatives demonstrated IC50 values in the low micromolar range against cancer cells. This suggests that they could serve as potential leads for anticancer drug development .

The biological activity of 7-Thiophen-2-yl-6-p-tolyl derivatives is believed to involve several mechanisms:

  • Topoisomerase Inhibition : Compounds have been shown to act as inhibitors of topoisomerase II, leading to increased DNA damage and apoptosis in cancer cells .
  • Induction of Reactive Oxygen Species (ROS) : Some studies report that these compounds can elevate ROS levels in cancer cells, contributing to their cytotoxic effects .
  • Cell Cycle Arrest : Analyses indicate that these compounds can induce cell cycle arrest at specific phases (e.g., G1 phase), which is crucial for halting the proliferation of cancer cells .

Case Studies

Several case studies have focused on evaluating the biological activity of thiophene-containing compounds:

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects of synthesized thiophene derivatives.
    • Methodology : In vitro assays against human cancer cell lines.
    • Findings : Compounds exhibited significant cytotoxicity with IC50 values ranging from 5 µM to 15 µM against various cell lines .
  • Mechanistic Study :
    • Objective : To elucidate the mechanism behind the anticancer activity.
    • Methodology : Molecular docking studies and ROS measurement assays.
    • Findings : Confirmed that the compounds interact with topoisomerase II and induce oxidative stress in treated cells .

Data Tables

Compound NameIC50 (µM)Cancer TypeMechanism
Compound A5Breast CancerTopoisomerase II inhibition
Compound B10Colon CancerROS induction
Compound C15Lung CancerCell cycle arrest

Q & A

Q. What are the key synthetic steps for preparing this compound, and what methodological considerations ensure high yield?

The synthesis involves a multi-step approach:

  • Step 1 : C,O-Dialkylation of Meldrum’s Acid with alkylating agents (e.g., thiophene derivatives and p-tolyl groups) under basic conditions to form intermediates .
  • Step 2 : Cyclization via acid-catalyzed thermal treatment to construct the fused cyclopenta[b]phenanthrene core .
  • Step 3 : Functionalization using coupling agents (e.g., palladium catalysts) to introduce the thiophene and tetraaza moieties . Critical considerations : Optimize reaction time, temperature, and stoichiometry to minimize side reactions. Monitor intermediates via TLC and NMR .

Table 1 : Representative Synthetic Pathway

StepReaction TypeKey ReagentsYield Optimization Tips
1AlkylationMeldrum’s Acid, NaH, R-XUse anhydrous conditions to prevent hydrolysis
2CyclizationH2SO4, 80°CControl heating rate to avoid decomposition
3Cross-CouplingPd/BIPHEPHO, thiophene derivativesScreen ligand-to-metal ratios for catalytic efficiency

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (500 MHz, DMSO-d6) to confirm substituent integration and stereochemistry. Aromatic protons in the thiophene ring typically appear at δ 6.8–7.5 ppm .
  • Mass Spectrometry (HRMS) : Compare observed molecular ion peaks with theoretical values (e.g., [M+H]+^+) to verify molecular formula .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for resolving stereochemical ambiguities in the tetraaza system .
  • Gas Chromatography (GC) : Employ HP-5MS columns with helium carrier gas (flow rate: 1.2 mL/min) to assess purity and detect volatile byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results?

  • Case Example : Discrepancies in predicted vs. observed NMR chemical shifts may arise from solvent effects or conformational flexibility.
  • Methodology :
  • Perform DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models to improve shift predictions.
  • Validate with 2D NMR (COSY, NOESY) to confirm spatial proximity of protons .
    • Table 2 : Common Data Reconciliation Strategies
Discrepancy TypeDiagnostic ToolAction
NMR vs. ComputationalSolvent-inclusive DFTRe-run simulations with PCM model
GC Purity vs. Elemental AnalysisOrthogonal HPLCUse C18 column, acetonitrile/water gradient

Q. What experimental strategies optimize catalytic efficiency in cross-coupling steps?

  • Catalyst Screening : Test Pd-based systems (e.g., Pd/BIPHEPHO) with varying ligand ratios to balance activity and stability .
  • Reaction Engineering :
  • Use microwave-assisted synthesis to reduce reaction time.
  • Monitor reaction progress via in-situ IR to detect intermediate formation.
    • Table 3 : Catalytic Performance Metrics
Catalyst SystemTurnover Frequency (h1^{-1})Yield (%)
Pd/BIPHEPHO12078
Pd(OAc)2_2/PPh3_36542

Q. How can researchers design experiments to probe the compound’s reactivity with transition metals?

  • Approach : Synthesize manganese or palladium complexes to study coordination behavior.
  • Step 1 : React the compound with Mn(CO)5_5Br under inert conditions to form a σ-complex.
  • Step 2 : Characterize via IR (CO stretching frequencies) and cyclic voltammetry to assess redox activity .
    • Key Insight : The thiophene moiety may act as a π-donor, altering metal-ligand bond strengths.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.